(1S,2S)-2-Fluorocyclopropane-1-carboxamide
Overview
Description
Cis-2-Fluorocyclopropanecarboxamide: is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. It is characterized by the presence of a fluorine atom and a carboxamide group attached to a cyclopropane ring. This compound is of interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Fluorocyclopropane-1-carboxamide typically involves the fluorination of cyclopropanecarboxamide. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cis-2-Fluorocyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Formation of fluorocyclopropanecarboxylic acid.
Reduction: Formation of fluorocyclopropylamine.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Cis-2-Fluorocyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Fluorocyclopropane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The carboxamide group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Trans-2-Fluorocyclopropanecarboxamide: Differing in the spatial arrangement of the fluorine atom and carboxamide group.
Cyclopropanecarboxamide: Lacks the fluorine atom, resulting in different chemical properties.
Fluorocyclopropane: Lacks the carboxamide group, affecting its reactivity and applications.
Uniqueness: Cis-2-Fluorocyclopropanecarboxamide is unique due to its specific cis configuration, which influences its chemical reactivity and interactions with other molecules. The presence of both a fluorine atom and a carboxamide group provides a combination of stability and reactivity that is valuable in various applications .
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H2,6,7)/t2-,3+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZKRDKMJHXGBR-GBXIJSLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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